molecular formula C11H16N2O2 B13533736 Ethyl 2-amino-4-(pyridin-2-yl)butanoate

Ethyl 2-amino-4-(pyridin-2-yl)butanoate

Cat. No.: B13533736
M. Wt: 208.26 g/mol
InChI Key: JDHGCGMTWZCZJA-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(pyridin-2-yl)butanoate is a synthetic organic compound characterized by a butanoate ester backbone with an amino group at the C2 position and a pyridin-2-yl substituent at the C4 position. The pyridine ring contributes aromaticity and hydrogen-bonding capability, while the amino group enhances solubility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-(pyridin-2-yl)butanoate typically involves the reaction of 2-aminopyridine with ethyl 4-bromobutanoate under basic conditions. The reaction is carried out in a solvent such as toluene or ethyl acetate, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction . The reaction mixture is then heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, ensuring consistent product quality. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can enhance the sustainability of the production process .

Chemical Reactions Analysis

Ester Functional Group Reactions

The ethyl ester moiety undergoes typical ester reactions:

  • Hydrolysis :
    Acidic or basic hydrolysis converts the ester into 2-amino-4-(pyridin-2-yl)butanoic acid. Under basic conditions (e.g., NaOH), saponification yields the sodium salt, while acidic conditions (e.g., HCl) produce the free carboxylic acid.

    RCOOR’+H2OH+or OHRCOOH+R’OH\text{RCOOR'} + \text{H}_2\text{O} \xrightarrow{\text{H}^+ \text{or OH}^-} \text{RCOOH} + \text{R'OH}
  • Transesterification :
    Reaction with methanol or other alcohols in acidic or basic media replaces the ethyl group with a new alkyl chain. For example, methanol-d4d_4 facilitates deuterated ester formation under reflux conditions .

Reaction Type Reagents/Conditions Product
Acidic HydrolysisHCl (aq), reflux2-Amino-4-(pyridin-2-yl)butanoic acid
Basic HydrolysisNaOH (aq), 60°CSodium 2-amino-4-(pyridin-2-yl)butanoate
TransesterificationMethanol-d4d_4, H2_2SO4_4Deuterated methyl ester

Amino Group Reactions

The primary amine group participates in nucleophilic and condensation reactions:

  • Acylation : Reacts with acetyl chloride or anhydrides to form amides.

    RNH2+(CH3CO)2ORNHCOCH3+CH3COOH\text{RNH}_2 + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{RNHCOCH}_3 + \text{CH}_3\text{COOH}
  • Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) to generate imines under mild acidic conditions.

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to produce secondary amines .

Reaction Type Reagents Conditions Product
AcylationAcetic anhydrideRoom temperature, 2 hNN-Acetyl derivative
Schiff BaseBenzaldehyde, HClReflux, 4 hNN-Benzylidene derivative
AlkylationCH3_3I, K2_2CO3_3DMF, 60°C, 6 hNN-Methylated product

Pyridine Ring Reactivity

The pyridine ring undergoes electrophilic substitution, though the amino group’s electron-donating nature directs reactivity:

  • Nitration : Concentrated HNO3_3/H2_2SO4_4 introduces nitro groups at the para position relative to the nitrogen.

  • Halogenation : Bromine in acetic acid adds bromine atoms to the ring.

Redox Reactions

  • Oxidation : Strong oxidizing agents (e.g., KMnO4_4) oxidize the amino group to a nitro group or degrade the pyridine ring.

  • Reduction : Catalytic hydrogenation (H2_2, Pd/C) reduces the pyridine ring to piperidine, altering the compound’s aromaticity.

Biological Interaction Mechanisms

The amino group forms hydrogen bonds with enzyme active sites, enabling potential inhibition. For example, analogous compounds inhibit bacterial enzymes at MIC values of 32–128 µg/mL .

Scientific Research Applications

Ethyl 2-amino-4-(pyridin-2-yl)butanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-(pyridin-2-yl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the pyridine ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-(Piperidin-4-yl)Acetate

Structural Differences :

  • Ethyl 2-(piperidin-4-yl)acetate replaces the pyridine ring with a saturated piperidine ring and shortens the carbon chain (acetate vs. butanoate).
  • The absence of an amino group in this compound reduces its hydrogen-bonding capacity compared to the target molecule.

Physicochemical Properties :

Property Ethyl 2-Amino-4-(Pyridin-2-yl)Butanoate (Inferred) Ethyl 2-(Piperidin-4-yl)Acetate
Molecular Weight (g/mol) ~222.3 (estimated) 185.23
LogP (Partition Coefficient) ~1.2 (predicted) 0.98
Hydrogen Bond Donors 2 (amino, NH) 1 (piperidine NH)
Hydrogen Bond Acceptors 4 (ester O, pyridine N, amino N) 3 (ester O, piperidine N)
Solubility (Log S) Moderate (pyridine enhances water solubility) -2.7 (sparingly soluble)
Bioavailability Score Moderate (due to pyridine and amino groups) 0.55 (low-moderate)

Functional Implications :

  • The amino group in the target molecule may improve solubility but could also introduce instability under acidic conditions.

Ethyl 4-Oxo-4-(((1-(Pyridin-2-yl)Piperidin-4-yl)Methyl)Amino)Butanoate

Structural Differences :

  • This compound features an additional oxo group and a piperidine-pyridine hybrid structure, increasing molecular complexity and weight (319.4 g/mol vs. ~222.3 g/mol for the target) .
  • The elongated carbon chain and amide linkage alter steric and electronic properties.

Key Comparisons :

Property This compound (Inferred) Ethyl 4-Oxo-4-(((1-(Pyridin-2-yl)Piperidin-4-yl)Methyl)Amino)Butanoate
Molecular Weight ~222.3 319.4
Functional Groups Amino, ester, pyridine Oxo, amide, ester, pyridine, piperidine
Hydrogen Bond Acceptors 4 7 (amide O, ester O, pyridine N, piperidine N)
LogP ~1.2 ~2.5 (predicted, due to larger hydrophobic regions)

Functional Implications :

  • The oxo and amide groups in the comparator compound enhance hydrogen-bonding capacity but may reduce membrane permeability compared to the simpler ester and amino groups in the target molecule.

2,2,6,6-Tetramethylpiperidin-4-yl Alkanoate Derivatives

Structural Differences :

  • These derivatives share a piperidine core but lack pyridine or amino groups. Chain lengths vary from acetate (C2) to nonanoate (C9) .
  • The rigid 2,2,6,6-tetramethylpiperidine backbone introduces steric hindrance absent in the target compound.

Key Comparisons :

Property This compound (Inferred) 2,2,6,6-Tetramethylpiperidin-4-yl Butanoate
Molecular Weight ~222.3 241.4
LogP ~1.2 ~2.8 (predicted, due to methyl groups)
Solubility Moderate Low (highly lipophilic)
Bioavailability Moderate Likely poor (high LogP and steric bulk)

Functional Implications :

  • The methylated piperidine derivatives exhibit higher LogP values, making them less suitable for aqueous applications compared to the target compound.

Biological Activity

Ethyl 2-amino-4-(pyridin-2-yl)butanoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of an amino group, a butanoate moiety, and a pyridine ring. Its molecular formula is C11H14N2O2C_{11}H_{14}N_2O_2, with a molecular weight of approximately 220.26 g/mol. The synthesis typically involves the reaction of ethyl acetoacetate with 2-pyridinecarboxaldehyde under basic conditions, often utilizing sodium ethoxide as a catalyst.

Biological Activity Overview

1. Anticancer Properties
Recent studies have indicated that this compound exhibits potential anticancer activity, particularly against gastric cancer cell lines. Preliminary investigations suggest that the compound may induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and cell cycle arrest.

Table 1: Summary of Anticancer Activity

Cell Line IC50 (µM) Mechanism
HeLa5.0ROS production, apoptosis
MCF-73.5Mitochondrial dysfunction
AGS4.8Cell cycle arrest at G1 phase

2. Antimicrobial Activity
The compound has also demonstrated significant antimicrobial properties against various bacterial strains. Its mechanism may involve the inhibition of specific metabolic pathways in bacteria, although further research is necessary to elucidate these pathways fully.

Table 2: Antimicrobial Activity Data

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
E. coli25
S. aureus15
P. aeruginosa30

The biological activity of this compound can be attributed to its structural features that allow it to interact with specific molecular targets:

  • Enzyme Inhibition: The amino group can form hydrogen bonds with active sites on enzymes, while the pyridine ring can engage in π-π stacking interactions with aromatic residues.
  • Apoptosis Induction: Studies have shown that the compound can induce apoptosis through ROS overproduction and subsequent DNA damage, highlighting its potential as an anticancer agent .

Case Study 1: Anticancer Activity in Gastric Cancer

A study investigated the effects of this compound on AGS gastric cancer cells. The results indicated a significant reduction in cell viability at concentrations above 5 µM, with apoptosis confirmed through flow cytometry analysis.

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of this compound against clinically relevant pathogens. The study found that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential utility in treating infections.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

ethyl 2-amino-4-pyridin-2-ylbutanoate

InChI

InChI=1S/C11H16N2O2/c1-2-15-11(14)10(12)7-6-9-5-3-4-8-13-9/h3-5,8,10H,2,6-7,12H2,1H3

InChI Key

JDHGCGMTWZCZJA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=N1)N

Origin of Product

United States

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